molecular formula C7H15N3O2 B2821845 1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide CAS No. 1094769-64-8

1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide

Cat. No.: B2821845
CAS No.: 1094769-64-8
M. Wt: 173.216
InChI Key: CAOQAESCAZIIQL-UHFFFAOYSA-N
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Description

The compound “1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide” appears to contain a hydrazinecarbonyl group and a pentan-3-yl group . Hydrazinecarbonyl is a functional group derived from hydrazine and a carbonyl group. The pentan-3-yl group is a type of alkyl group derived from pentane .

Scientific Research Applications

Synthesis of 1,2,4-Triazoles

  • Novel Synthesis Approaches: A novel one-pot strategy has been developed for synthesizing 1,2,4-triazole motifs, leveraging hydrazine derivatives and formamide under mild conditions. This method facilitated the synthesis of natural products like penipanoid A and its analogues efficiently (A. S. Reddy et al., 2023).
  • Microwave-Assisted Synthesis: A simple, efficient, and mild method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation has been developed. This catalyst-free approach shows excellent functional-group tolerance (Ganesh M. Shelke et al., 2015).

Exploration of Carboxy Pyrazole Derivatives

  • Anticancer Profile: The synthesis of new aryl pyrazole derivatives using 1,3-dicarbonyl motifs has shown potential anticancer profiles. These compounds inhibited tissue non-specific alkaline phosphatase more selectively and demonstrated strong inhibitory effects on the growth of selected cancer cell lines (P. Channar et al., 2018).

Synthesis of Pyrazolo[4,3-e][1,2,4]-Triazolo[1,5-c]Pyrimidine Derivatives

  • Antimicrobial Activity: A series of novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized. These compounds exhibit significant antimicrobial activity, highlighting their potential as therapeutic agents (Nada M. Abunada et al., 2008).

Synthesis of Methyl 1-(Pyrazol-3-yl)-Azulene-3-Carboxylates Derivatives

  • Chemical Transformations: The condensation of methyl 1-acetylazulene-3-carboxylate with formamide dimethylacetal and subsequent reaction with hydrazine or phenyl hydrazine led to the synthesis of novel methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives. These derivatives open new avenues for the synthesis of complex organic molecules (X.-S. Jiao, 2007).

Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-pentan-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-3-5(4-2)9-6(11)7(12)10-8/h5H,3-4,8H2,1-2H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOQAESCAZIIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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